(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine
Description
Properties
Molecular Formula |
C6H12F2N2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(4,4-difluoro-1-methylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-5(2-9)6(7,8)4-10/h5H,2-4,9H2,1H3 |
InChI Key |
WXZDQIZHBPLQRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Fluorination and Pyrrolidine Ring Formation
Fluorination at the 4-position is commonly achieved by nucleophilic substitution or electrophilic fluorination on suitably functionalized pyrrolidine precursors. For example, starting from 3-substituted acrylonitriles or pyrrolidinone derivatives, ethyl bromodifluoroacetate can be used in a copper-mediated 1,4-addition to install difluoro groups at the 4-position, followed by reduction and ring closure to form the difluoropyrrolidine ring system.
Alternative methods include the use of difluorinated intermediates such as 2,4-difluorobenzoic acid derivatives, which upon reaction with malonate esters and subsequent cyclization yield fluorinated heterocycles that can be further transformed into pyrrolidine derivatives.
Methylation at the Nitrogen (1-Position)
- The methylation of the pyrrolidine nitrogen can be accomplished via alkylation using methyl halides under basic conditions or by employing methylating agents during the synthesis of the pyrrolidine ring. This step is critical to obtain the 1-methyl substitution pattern characteristic of the target compound.
Introduction of the Methanamine Group at the 3-Position
The methanamine moiety at the 3-position is often introduced through nucleophilic substitution reactions or reductive amination of suitable intermediates. For instance, aromatic substitution reactions at fluorinated positions allow for the installation of aminomethyl groups via SNAr mechanisms, followed by deprotection steps to yield the free amine.
Reduction of nitrile or amide intermediates to primary amines using borane or other reducing agents is also a common approach.
Stereochemical Considerations
The compound may exist as stereoisomers (cis/trans, enantiomers). Stereoselective synthesis or chiral resolution techniques such as chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are employed to isolate desired stereoisomers.
Asymmetric synthesis using chiral auxiliaries or catalysts can also be applied to favor specific stereochemical outcomes.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | 1,4-Addition | Ethyl bromodifluoroacetate, Cu powder | Difluoro-substituted intermediate | 60-75 |
| 2 | Reduction and Lactamization | Borane reduction, cyclization | Difluoropyrrolidine ring formation | 65-80 |
| 3 | N-Methylation | Methyl halide, base | 1-Methylpyrrolidine derivative | 70-85 |
| 4 | Aminomethylation | SNAr substitution with aminomethyl reagent | Introduction of methanamine group at C-3 | 55-75 |
| 5 | Deprotection and Purification | Acid/base workup, chromatography | Pure this compound | 50-70 |
Note: Yields are approximate and depend on specific reaction conditions and substrates.
Research Findings and Optimization Notes
The presence of electron-withdrawing fluorine atoms at the 4-position significantly influences the reactivity of the pyrrolidine ring, enhancing nucleophilicity at the nitrogen and affecting substitution patterns.
Mild Lewis acid catalysis has been reported to facilitate C–H aminoalkylation processes in related pyrrolidine systems, which could be adapted for efficient functionalization steps.
The use of protecting groups such as Boc (tert-butyloxycarbonyl) during intermediate stages allows selective functional group transformations and improves overall yields.
Chromatographic separation techniques including chiral HPLC and SFC are essential for obtaining enantiomerically enriched forms, which is critical for biological activity studies.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Technique | Key Reagents/Conditions | Comments |
|---|---|---|---|
| Fluorination at 4-position | 1,4-Addition of ethyl bromodifluoroacetate | Copper powder, acrylonitrile derivatives | Enables difluoro substitution |
| Pyrrolidine ring formation | Reduction and lactamization | Borane, acidic/basic conditions | Forms cyclic pyrrolidine structure |
| N-Methylation | Alkylation with methyl halides | Methyl iodide/bromide, base | Methylates nitrogen at 1-position |
| Methanamine introduction | SNAr substitution or reductive amination | Aminomethyl reagents, reducing agents | Installs methanamine at 3-position |
| Stereochemical control | Chiral synthesis or chromatographic separation | Chiral auxiliaries, chiral HPLC, SFC | Essential for obtaining pure stereoisomers |
Chemical Reactions Analysis
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties. The difluoromethyl and methyl groups enhance its reactivity and stability, making it suitable for various synthetic pathways.
Reactions and Transformations
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine can undergo several chemical reactions:
- Oxidation : Introduces oxygen-containing functional groups.
- Reduction : Removes functional groups or reduces double bonds.
- Substitution : Replaces one functional group with another.
These transformations are essential for creating compounds with desired biological activities or material properties.
Biological Applications
Pharmacological Investigations
Research has indicated that this compound may possess significant biological activity. It is being explored as a potential drug candidate due to its ability to interact with various biomolecules. The difluoromethyl group enhances binding affinity to targets such as enzymes and receptors, which is crucial for drug development .
Case Study: BCL6 Degradation
In a study focusing on the degradation of the B-cell lymphoma 6 protein (BCL6), derivatives of this compound were evaluated for their pharmacokinetic properties. The modifications led to improved binding affinity and reduced lipophilicity, enhancing the compounds' efficacy in vivo. These findings highlight the potential of this compound in developing targeted therapies for cancer treatment .
Industrial Applications
Material Science
The compound is also utilized in developing new materials and chemical processes. Its unique structural features can be exploited to create polymers or other materials with specific properties, such as enhanced thermal stability or chemical resistance. This application is particularly relevant in industries focused on high-performance materials.
Mechanism of Action
The mechanism of action of (4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The table below summarizes critical differences between (4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine and structurally related methanamine derivatives:
Comparative Analysis
Pyrrolidine vs. Pyrrolizidine Systems
- Target Compound: The difluorinated pyrrolidine ring likely enhances rigidity and metabolic stability compared to non-fluorinated analogs. The N-methyl group may reduce susceptibility to oxidative deamination .
- MG3 : The pyrrolizidinylmethyl backbone in MG3 introduces a bicyclic structure, which may improve binding affinity to parasitic targets (e.g., Plasmodium enzymes) but raises toxicity concerns due to pyrrolizidine alkaloid hepatotoxicity .
Fluorine Substitution Effects
Heterocyclic Diversity
Pharmacological and Industrial Relevance
- Antimalarial Potential: The target compound’s fluorinated pyrrolidine core may mimic MG3’s activity but with reduced toxicity due to the absence of pyrrolizidine .
- CNS Applications : Fluorinated amines are often explored for neurotransmitter modulation (e.g., serotonin reuptake inhibition), as seen in sertraline intermediates () .
Biological Activity
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine is a fluorinated amine compound characterized by a pyrrolidine ring with two fluorine atoms and a methyl group. This unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHFN. The presence of fluorine atoms significantly influences the compound's reactivity and biological properties. The difluoromethyl group enhances binding affinity to certain biological targets, potentially leading to selective modulation of biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various cellular functions, impacting processes such as neurotransmission and metabolic pathways. The compound's mechanism of action involves:
- Binding Affinity : Enhanced by the difluoromethyl group, which increases lipophilicity and receptor selectivity.
- Target Modulation : Potential effects on muscarinic acetylcholine receptors (mAChRs), which play critical roles in neurological functions .
Biological Activity Studies
Recent studies have focused on the pharmacological evaluation and potential therapeutic applications of this compound. Key findings include:
- Cytotoxicity Assessment : Using MTT assays in CHO-hM1 cells, the compound exhibited cytotoxicity at micromolar concentrations, indicating a need for further investigation into its safety profile .
- Receptor Binding Studies : Competitive radioligand binding assays demonstrated that this compound could displace radiolabeled ligands from mAChRs, suggesting its potential as a selective antagonist .
Case Study 1: Muscarinic Receptor Interaction
In a study investigating muscarinic receptor ligands, this compound was evaluated for its selectivity towards mAChR subtypes. Results indicated a promising binding profile with Ki values in the low nanomolar range for M1 receptors, supporting its potential use in treating neurological disorders such as Alzheimer's disease .
Case Study 2: Synthesis and Biological Evaluation
A series of derivatives based on this compound were synthesized to explore structure-activity relationships. The modifications led to variations in potency and selectivity, highlighting the importance of the difluoromethyl group in enhancing biological activity .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological implications of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-2-Aminomethyl-4-fluoro-1-methylpyrrolidine | One fluorine atom less | Lower reactivity due to reduced electronegativity |
| (S)-2-Aminomethyl-4,4-difluoro-1-ethylpyrrolidine | Ethyl group instead of methyl | Potentially different pharmacokinetic properties |
| (S)-2-Aminomethylpyrrolidine | No fluorine substituents | Lacks the unique reactivity profile of fluorinated compounds |
This comparative analysis underscores the unique properties of this compound due to its dual fluorination and methyl substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
